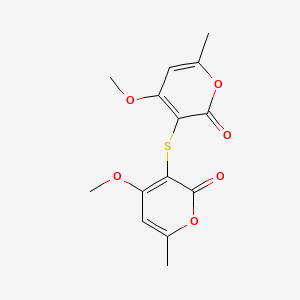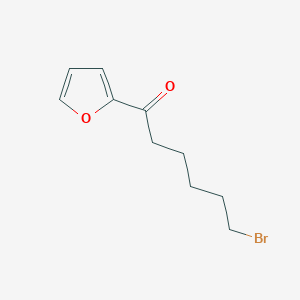
6-Bromo-1-(furan-2-YL)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-1-(furan-2-yl)hexan-1-one is an organic compound that belongs to the class of brominated furans It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a hexanone chain with a bromine atom at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(furan-2-yl)hexan-1-one typically involves the bromination of 1-(furan-2-yl)hexan-1-one. One common method is to use N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity. Additionally, the choice of solvent and brominating agent can be optimized to minimize environmental impact and production costs .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-1-(furan-2-yl)hexan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azido, thiocyano, or alkoxy derivatives.
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
6-Bromo-1-(furan-2-yl)hexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-1-(furan-2-yl)hexan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the furan ring can play crucial roles in binding to target molecules and exerting biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(furan-2-yl)ethan-1-one: Similar structure but with a shorter carbon chain.
5-Bromo-2-furaldehyde: Contains a bromine atom on the furan ring but lacks the hexanone chain.
6-Bromo-1-hexanol: Similar brominated hexane chain but lacks the furan ring.
Uniqueness
6-Bromo-1-(furan-2-yl)hexan-1-one is unique due to the combination of a brominated hexane chain and a furan ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate for synthesizing various complex molecules .
Propriétés
Numéro CAS |
78025-45-3 |
|---|---|
Formule moléculaire |
C10H13BrO2 |
Poids moléculaire |
245.11 g/mol |
Nom IUPAC |
6-bromo-1-(furan-2-yl)hexan-1-one |
InChI |
InChI=1S/C10H13BrO2/c11-7-3-1-2-5-9(12)10-6-4-8-13-10/h4,6,8H,1-3,5,7H2 |
Clé InChI |
SDDDHMQVWRUWRI-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


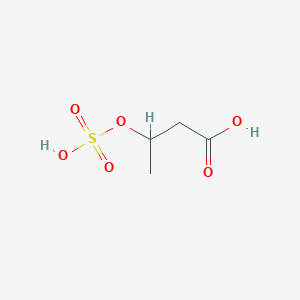
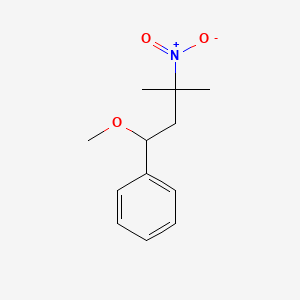
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)
![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)

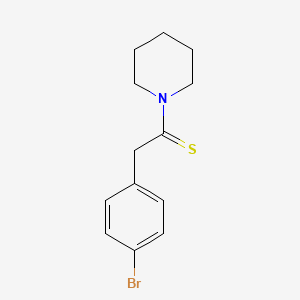


![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)

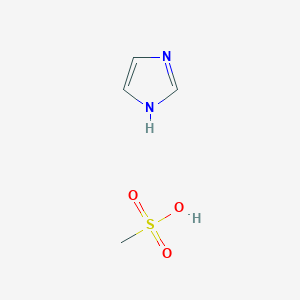

![Disodium (Z)-[2-[(1-oxooctadec-9-enyl)amino]ethyl]-2-sulphonatosuccinate](/img/structure/B14430056.png)
